CYP1A1 Inhibitory Potency: 7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one vs. Structural Analogs
In a recombinant human CYP1A1 enzyme assay using 7-ethoxyresorufin as substrate, 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one demonstrated a binding affinity (Ki) of 130 nM [1]. This places it among moderately potent flavonoid-class CYP1A1 inhibitors, though direct comparator data for the closest structural analog (the 2-trifluoromethyl derivative, CAS 845629-43-8) are not available in the same assay. A structurally distinct chromone, 2-(4-methoxyphenyl)-4H-chromen-4-one, showed weaker MAO-B inhibition (Ki = 1.80 µM) [2], suggesting that the 2-methyl-3-(4-methoxyphenyl) substitution pattern of CAS 303094-61-3 may confer selectivity for CYP1A1 over MAO enzymes.
| Evidence Dimension | CYP1A1 inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 130 nM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-4H-chromen-4-one (MAO-B Ki = 1,800 nM) |
| Quantified Difference | ~13.8-fold lower Ki (higher affinity) for CYP1A1 vs. comparator's MAO-B target |
| Conditions | Recombinant human CYP1A1 supersomes, 7-ethoxyresorufin substrate, 15 min preincubation [1]; Human recombinant MAO-A/MAO-B, p-tyramine substrate [2] |
Why This Matters
CYP1A1 inhibition is relevant for drug-drug interaction profiling and for researchers studying flavonoid-mediated chemoprevention; the 130 nM Ki provides a quantitative benchmark for SAR optimization around the chromone core.
- [1] BindingDB Entry BDBM50252422: Ki = 130 nM for inhibition of recombinant human CYP1A1 by 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CHEMBL498917). View Source
- [2] BindingDB Entry BDBM50310189: Ki = 1.80E+3 nM for inhibition of human MAO-B by 2-(4-methoxyphenyl)-4H-chromen-4-one (CHEMBL16312). View Source
